MIPS-9922 is a potent and selective inhibitor of phosphoinositide 3-kinase beta, known for its significant antiplatelet activity. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit platelet aggregation and activation processes. The compound is classified under small molecule inhibitors targeting specific isoforms of phosphoinositide 3-kinases, which are critical in various cellular signaling pathways.
MIPS-9922 was first characterized in a study published in the European Journal of Medicinal Chemistry, where its discovery and biological activities were detailed. The compound is cataloged under the Chemical Abstracts Service with the identifier 1416956-33-6, and it has been included in various pharmacological evaluations assessing its efficacy against platelet activation and aggregation mechanisms .
MIPS-9922 falls under the category of phosphoinositide 3-kinase inhibitors, specifically targeting the beta isoform. This classification is significant as it delineates the compound's mechanism of action and therapeutic potential, particularly in conditions where platelet activation plays a crucial role, such as thrombosis and other cardiovascular disorders.
The synthesis of MIPS-9922 involves several key steps that utilize standard organic chemistry techniques. The process typically starts with the selection of appropriate starting materials that contain functional groups amenable to further chemical transformations.
MIPS-9922 possesses a complex molecular structure that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The molecular formula and structural details provide insights into its binding interactions with the target enzyme.
The compound's three-dimensional structure reveals essential features such as:
MIPS-9922 undergoes specific chemical reactions that are crucial for its activity:
The kinetics of MIPS-9922's interaction with phosphoinositide 3-kinase beta can be assessed using various biochemical assays, including enzyme-linked immunosorbent assays and surface plasmon resonance techniques.
The mechanism by which MIPS-9922 exerts its effects involves:
Experimental data indicate that MIPS-9922 significantly reduces platelet adhesion on immobilized von Willebrand factor, further supporting its role in modulating platelet function .
MIPS-9922 exhibits properties typical of small organic molecules:
Key chemical properties include:
Relevant data from studies indicate that MIPS-9922 maintains stability under physiological conditions, which is favorable for therapeutic applications .
MIPS-9922 has promising applications in scientific research and potential clinical settings:
PI3Kβ occupies a nodal position in platelet activation cascades, serving as a convergence point for adhesive and soluble agonist signaling. Structurally, the p110β catalytic subunit associates with regulatory subunits (p85α, p85β, p55γ) that enable recruitment to tyrosine-phosphorylated scaffolds. However, unlike PI3Kα, PI3Kβ can also be directly activated by Gβγ subunits dissociated from Gi-coupled receptors [6]. This dual regulation underpins its role in multiple thrombotic pathways:
Glycoprotein VI (GPVI) Signaling: Collagen engagement with GPVI/FcRγ complex triggers immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, Syk activation, and phospholipase Cγ2 (PLCγ2) stimulation. PI3Kβ amplifies this pathway by generating PtdIns(3,4,5)P3, which stabilizes adhesion complexes and promotes αIIbβ3 integrin activation. Studies using TGX-221 (a PI3Kβ inhibitor) show >80% suppression of GPVI-mediated Akt phosphorylation and platelet aggregation [10].
GPCR Agonists (ADP, Thrombin): ADP stimulation of P2Y12 receptors releases Gβγ subunits that directly activate PI3Kβ. This initiates a feed-forward loop where PI3Kβ-derived lipids reinforce calcium mobilization and dense granule secretion. Thrombin (via PAR-1/4) similarly engages Gq and Gi pathways, with PI3Kβ integrating signals for sustained thrombus growth [6] [9].
Integrin Outside-In Signaling: Ligand-bound αIIbβ3 recruits PI3Kβ to focal adhesions, where it coordinates cytoskeletal reorganization and clot retraction. Platelets treated with MIPS-9922 show defective spreading on von Willebrand factor (vWF) under arterial shear rates (>1,000 s⁻¹), demonstrating PI3Kβ’s role in shear-dependent thrombus stabilization [1] [8].
Table 1: Selectivity Profile of MIPS-9922 Against Class I PI3K Isoforms
PI3K Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kβ) |
---|---|---|
PI3Kβ | 63 | 1.0 |
PI3Kδ | 2,200 | >30-fold |
PI3Kα | 8,100 | >128-fold |
PI3Kγ | Not reported | >100-fold* |
Source: [1] [9]. *Inferred from functional assays in [10].
The centrality of PI3Kβ is further evidenced by its non-redundant functions. While PI3Kγ also responds to GPCR signals, PI3Kβ−/− platelets exhibit more profound defects in thrombosis, particularly under high-shear conditions [6]. This isoform specialization makes PI3Kβ an attractive target for selective inhibition.
MIPS-9922 (chemical name: (S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one; CAS# 1416956-33-6) exemplifies structure-driven optimization for PI3Kβ selectivity. Derived from the pan-PI3K inhibitor ZSTK474, structural adaptations replaced the morpholine ring with a benzimidazole scaffold, enhancing interactions with Asp862 in PI3Kβ’s ATP-binding pocket—a residue non-conserved in other isoforms [9]. This confers exceptional specificity, as confirmed through:
Table 2: Antiplatelet Effects of MIPS-9922 in Functional Assays
Assay Model | Agonist/Stimulus | Key Finding | Inhibition |
---|---|---|---|
Washed human platelets | ADP (10 µM) | Suppressed aggregation (IC50) | 98%* |
Microfluidic chamber (vWF coating) | Shear (1,500 s⁻¹) | Reduced platelet adhesion and thrombus area | 85% |
Flow cytometry | ADP + PAR4 peptide | Inhibited αIIbβ3 activation (PAC-1 binding) | 92% |
Electrolytic carotid injury (mice) | Arterial occlusion | Prevented thrombus formation (2.5 mg/kg i.v. bolus) | 100% |
Source: [1] [4] [8]. *Concentration-dependent; near-complete at 1 µM.
In vivo, MIPS-9922’s efficacy was demonstrated in an electrolytic carotid injury model. A single 2.5 mg/kg intravenous bolus prevented occlusive thrombus formation in mice without prolonging bleeding time—a critical advantage over GPIIb/IIIa antagonists or dual antiplatelet therapy (DAPT) [1] [9]. This dissociation between antithrombotic and bleeding effects stems from PI3Kβ’s specific role in pathological thrombosis versus redundant hemostatic pathways.
Conventional antiplatelet regimens face three key limitations that selective PI3Kβ inhibitors aim to address:
Residual Thrombotic Risk: Despite aspirin and P2Y12 antagonists (e.g., clopidogrel), 10–20% of acute coronary syndrome patients experience recurrent ischemic events due to agonist bypass pathways. Thrombin, collagen, and vWF can activate platelets via PI3Kβ without requiring ADP or thromboxane A2 (TXA2) amplification [3] [7]. MIPS-9922 potently inhibits collagen/vWF-mediated adhesion—a mechanism untargeted by current agents [8] [9].
Bleeding Complications: Irreversible cyclooxygenase-1 (COX-1) or P2Y12 inhibition impairs physiological hemostasis, causing intracranial hemorrhage or surgical bleeding. In contrast, MIPS-9922’s reversible inhibition spares initial platelet adhesion, allowing hemostatic plug formation while preventing pathological occlusion [1] [9].
Response Variability: CYP2C19 polymorphisms reduce clopidogrel activation, causing "high on-treatment platelet reactivity" in 30% of patients. MIPS-9922 requires no metabolic activation and exhibits consistent pharmacokinetics [3] [7].
Table 3: Structural Features Enabling MIPS-9922’s Selectivity
Chemical Region | Modification | Impact on PI3Kβ Activity |
---|---|---|
Benzimidazole core | Difluoromethyl group at C2 | Enhances hydrophobic pocket occupancy |
Triazine linker | Morpholino substituent at C4 | Optimizes hinge region hydrogen bonding |
Chiral center | (S)-2-aminopropanamide side chain | Engages Asp862 via salt bridge |
Piperazine moiety | N-linked benzamide | Stabilizes activation loop conformation |
Source: Structure-activity relationship (SAR) data from [9].
The therapeutic niche for MIPS-9922 lies in targeting thrombosis drivers upstream of final common pathways (e.g., αIIbβ3 activation). By inhibiting PI3Kβ—a convergent amplifier—it may offer broader suppression of platelet activation with less bleeding liability [6] [9].
Concluding Remarks
MIPS-9922 exemplifies the translational potential of isoform-selective PI3Kβ inhibition. Its ability to block arterial thrombosis without exacerbating bleeding addresses core limitations of current antiplatelet agents. Future studies should explore synergies with P2Y12 or PAR-1 inhibitors while validating safety in complex thrombosis models.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1